4-[(2-Methyl-3-furoyl)amino]benzoic acid
Description
The Benzoic Acid Scaffold in Rational Drug Design and Development
Benzoic acid and its derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. sigmaaldrich.comresearchgate.net The aromatic ring and the carboxylic acid group of the benzoic acid moiety can be readily modified, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and electronic distribution. researchgate.net This adaptability makes the benzoic acid scaffold a key intermediate in the synthesis of drugs for various applications, including antifungal agents and local anesthetics. sigmaaldrich.com The ability to introduce a variety of substituents onto the benzene (B151609) ring enables the creation of a diverse library of compounds for screening against biological targets. researchgate.net For instance, a series of 94 benzoic acid derivatives were synthesized and evaluated for their potential as influenza neuraminidase inhibitors, highlighting the scaffold's utility in structure-based drug design. mdpi.comresearchgate.net
The Furan (B31954) Moiety as a Privileged Structure in Bioactive Molecules
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is considered a "privileged structure" in medicinal chemistry. guidechem.comhit2lead.com This designation is due to its frequent appearance in a multitude of biologically active compounds, both natural and synthetic. hit2lead.comresearchgate.net The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets like enzymes and receptors. guidechem.com Its aromaticity contributes to the stability of the molecule, potentially enhancing metabolic stability and bioavailability. guidechem.com
Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects. hit2lead.comnih.gov The versatility of the furan scaffold allows for the straightforward introduction of different functional groups, leading to the synthesis of a wide array of derivatives with diverse biological functions. guidechem.com
Structural Context of 4-[(2-Methyl-3-furoyl)amino]benzoic Acid within Furoylaminobenzoic Acid Class
The compound this compound belongs to the furoylaminobenzoic acid class. Structurally, it is characterized by a central amide linkage connecting a 2-methyl-3-furoyl group to a 4-aminobenzoic acid moiety. The synthesis of such compounds generally involves the reaction of an aminobenzoic acid with a furoyl chloride derivative. researchgate.net
The specific arrangement of these components in this compound dictates its three-dimensional shape and chemical properties. The para-substitution on the benzoic acid ring, the methyl group at the 2-position of the furan ring, and the carbonyl group at the 3-position of the furan ring are key structural features. While specific research data for this exact compound is limited in publicly accessible literature, the properties of closely related analogs can provide insights into its potential characteristics.
The synthesis of aminobenzoic acid derivatives is a well-established area of organic chemistry, often involving the acylation of the amino group. researchgate.net For example, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized by reacting them with various acyl halides, including 2-furoyl chloride.
Table 1: Physicochemical Properties of Representative Scaffolds
| Property | Benzoic Acid | Furan | 4-Aminobenzoic Acid |
| Molecular Formula | C₇H₆O₂ | C₄H₄O | C H₇NO₂ |
| Molar Mass | 122.12 g/mol | 68.07 g/mol | 137.14 g/mol |
| Appearance | White crystalline solid | Colorless liquid | White to off-white crystalline powder |
| Boiling Point | 250 °C | 31 °C | Decomposes |
| Melting Point | 122.4 °C | -85.6 °C | 187-189 °C |
| General Role in Drug Design | Versatile scaffold, readily functionalized. sigmaaldrich.comresearchgate.net | Privileged structure, participates in electronic interactions. guidechem.comhit2lead.com | Building block for larger molecules. mdpi.com |
This table presents general data for the constituent scaffolds and not for the final compound.
Table 2: Examples of Biologically Active Furan and Benzoic Acid Derivatives
| Compound Class | Example | Biological Activity/Application | Reference(s) |
| Furan Derivatives | Nitrofurantoin | Antibacterial | ebi.ac.uk |
| Ranitidine | H2 receptor antagonist (anti-ulcer) | ebi.ac.uk | |
| Benzoic Acid Derivatives | Salicylic Acid | Anti-inflammatory, Analgesic | sigmaaldrich.com |
| 4-(Acetylamino)-3-guanidinobenzoic acid | Influenza neuraminidase inhibitor | mdpi.comresearchgate.net | |
| Amide-Linked Benzoic Acids | Mefenamic Acid | Non-steroidal anti-inflammatory drug (NSAID) |
This table provides examples of related compounds to illustrate the biological relevance of the core structures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(2-methylfuran-3-carbonyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-8-11(6-7-18-8)12(15)14-10-4-2-9(3-5-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBGDKDZZCNFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354655 | |
| Record name | 4-[(2-METHYL-3-FUROYL)AMINO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314746-09-3 | |
| Record name | 4-[(2-METHYL-3-FUROYL)AMINO]BENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Investigations of 4 2 Methyl 3 Furoyl Amino Benzoic Acid Derivatives
Impact of Substitutions on the Benzoic Acid Ring System
The substituted benzoic acid portion of the molecule is a critical determinant of activity, where both the position of the acylated amino group and the nature of the carboxylic acid moiety play significant roles.
The arrangement of substituents on the benzoic acid ring significantly influences molecular geometry and interaction with biological targets. The parent compound features a para (1,4) substitution pattern. Altering this to an ortho (1,2) or meta (1,3) pattern can drastically change the biological profile.
4-Isomer (Para-substituted): The linear geometry of the para-isomer, 4-[(2-Methyl-3-furoyl)amino]benzoic acid, often allows for an extended conformation that can effectively span binding sites. This arrangement minimizes steric hindrance between the terminal carboxyl group and the furoyl moiety, facilitating optimal interactions with target proteins. escholarship.orgnih.gov
2-Isomer (Ortho-substituted): The ortho-isomer, 2-[(2-Methyl-3-furoyl)amino]benzoic acid (an N-acylated anthranilic acid derivative), introduces significant steric interactions. This forces the carboxyl group to twist out of the plane of the benzene (B151609) ring, which can alter its binding properties and intramolecular hydrogen bonding potential. escholarship.orgnih.gov While this can sometimes enhance activity by presenting a different binding conformation, it often leads to a decrease in potency compared to the para isomer if an extended conformation is required for activity. nih.gov
3-Isomer (Meta-substituted): The meta-isomer, 3-[(2-Methyl-3-furoyl)amino]benzoic acid, presents a "bent" geometry. This conformation is generally less favorable than the para-isomer for targets that possess elongated binding pockets but may be advantageous for interacting with targets that have a corresponding angular binding site.
| Compound | Substitution Pattern | Relative Activity (Hypothetical) | Key Structural Feature |
|---|---|---|---|
| This compound | Para (1,4) | 100% | Linear, extended conformation |
| 2-[(2-Methyl-3-furoyl)amino]benzoic acid | Ortho (1,2) | 25% | Steric hindrance, non-planar carboxyl group |
| 3-[(2-Methyl-3-furoyl)amino]benzoic acid | Meta (1,3) | 50% | Bent conformation |
The carboxylic acid group is a key pharmacophoric element, often involved in critical hydrogen bonding or ionic interactions. However, its acidic nature can present pharmacokinetic challenges. Replacing it with bioisosteres—functional groups with similar physicochemical properties—is a common strategy to optimize molecular properties while retaining or enhancing activity. nih.gov
Common bioisosteres for the carboxylic acid group include:
Tetrazoles: 5-Substituted-1H-tetrazoles are among the most successful carboxylic acid bioisosteres. drughunter.com They have a similar pKa to carboxylic acids and can act as strong hydrogen bond donors and acceptors. researchgate.net Their increased lipophilicity compared to a carboxylate can sometimes improve cell permeability. drughunter.comnih.gov
Acyl Sulfonamides: This group can also mimic the acidic proton and hydrogen bonding capacity of a carboxylic acid. They are generally weaker acids than carboxylic acids but can form strong, directional hydrogen bonds. drughunter.comnih.gov
Hydroxamic Acids: While often used as metal chelators, hydroxamic acids can also serve as carboxylic acid bioisosteres, participating in similar hydrogen bonding interactions. nih.gov
| R Group on Benzoic Acid Ring | pKa (approx.) | Potential Advantages | Relative Potency (Hypothetical) |
|---|---|---|---|
| -COOH (Carboxylic Acid) | ~4.5 | Strong H-bonding | 100% |
| -CN4H (Tetrazole) | ~4.7 | Increased lipophilicity, metabolic stability | 90-110% |
| -CONHSO2R' (Acyl Sulfonamide) | ~6-8 | Improved permeability, metabolic stability | 70-95% |
| -CONHOH (Hydroxamic Acid) | ~9.0 | Alternative H-bonding patterns | 40-60% |
Structural Variations within the 2-Methyl-3-furoyl Moiety
Modifications to the furoyl portion of the molecule are crucial for defining selectivity and potency.
The furan (B31954) ring is a key structural element. Its replacement with other heterocycles or alteration of its properties can have a profound impact on activity. Studies on analogous compounds have shown that replacing the furan ring with other five-membered aromatic heterocycles like thiophene, pyrrole, isoxazole, or pyrazole can modulate activity. nih.gov The specific outcome is highly dependent on the target protein, as changes in heteroatoms alter the ring's electronic distribution and hydrogen bonding capacity. nih.govresearchgate.net For instance, replacing the furan oxygen with sulfur (to give a thenoyl moiety) increases lipophilicity and can alter stacking interactions. In some contexts, replacement of furan with isoxazole or pyrazole has led to enhanced activity. nih.gov
Saturation of the furan ring to its tetrahydrofuran counterpart introduces conformational flexibility and removes aromaticity, which typically leads to a significant decrease in activity if π-π stacking interactions are important for binding.
The substituents on the furan ring are also critical for activity.
Methyl Group: The 2-methyl group on the furan ring likely plays a role in sterically directing the conformation of the molecule and may engage in beneficial hydrophobic interactions within the binding pocket. Removing the methyl group (H instead of CH₃) or replacing it with larger alkyl groups (e.g., ethyl) would test the size tolerance of this pocket. A study on related 2-methyl-5-aryl-3-furoic acids demonstrated that substituents on the furan ring are important for biological activity. nih.gov
Carbonyl Group: The amide carbonyl is a critical hydrogen bond acceptor. nih.gov Its replacement with a thiocarbonyl (thioamide) would alter its hydrogen bonding strength and electronic properties. Complete removal of the carbonyl or its reduction to a methylene bridge (-CH₂-) would eliminate this key interaction point and drastically increase the flexibility of the linker, likely resulting in a significant loss of activity. mdpi.com
Conformation and Flexibility of the Amide Linkage in SAR
The amide bond connecting the benzoic acid and furoyl moieties is conformationally important. Due to its partial double-bond character, it exists as a planar unit, predominantly in the trans conformation. This planarity and rigidity are often essential for maintaining the correct orientation of the two aromatic systems. nih.gov
Introducing an N-methyl group on the amide nitrogen (N-methylation) has two major consequences:
Loss of Hydrogen Bond Donor: The N-H group is a hydrogen bond donor. Its replacement with an N-CH₃ group removes this capability, which can be detrimental if this interaction is critical for binding. mdpi.comwordpress.com
Altered Rotational Barrier: N-methylation lowers the energy barrier to rotation around the amide bond, increasing the likelihood of a cis conformation. nih.govub.edu This change from a linear, trans-like shape to a bent, cis-like shape can severely disrupt the molecule's ability to fit into its target binding site, often leading to a dramatic loss of biological activity. nih.govresearchgate.net This highlights the importance of the rigid, extended trans-amide conformation for the activity of many N-acyl aminobenzoic acid derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound derivatives, QSAR studies are instrumental in predicting their therapeutic potential and guiding the synthesis of new analogs with enhanced efficacy. These models are built upon a variety of molecular descriptors that quantify the physicochemical properties of the molecules.
Research in this area has focused on identifying the key structural features that govern the biological, often antibacterial, activity of these compounds. While specific QSAR models for this compound are not extensively detailed in publicly available literature, broader studies on benzoylaminobenzoic acid derivatives offer significant insights into the structural requirements for activity. These studies serve as a valuable surrogate for understanding the SAR of the target compound.
Detailed research findings from studies on analogous structures indicate that a combination of electronic, steric, and hydrophobic properties plays a crucial role in the biological activity of these derivatives. For instance, in the broader class of benzoylaminobenzoic acid derivatives investigated as inhibitors of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH), several key determinants of inhibitory activity have been identified. nih.gov
QSAR studies have revealed that increased hydrophobicity, molar refractivity, and aromaticity of the derivatives are positively correlated with their inhibitory activity. nih.gov Furthermore, the presence of specific functional groups, such as a hydroxyl group on the benzoic acid nucleus, has been shown to be conducive to the inhibitory action. nih.gov Conversely, the introduction of heteroatoms like nitrogen, oxygen, or sulfur at certain positions within the molecule can lead to a decrease in inhibitory activity. nih.gov
In other related QSAR analyses of p-aminobenzoic acid derivatives, electronic parameters have been found to be predominant in explaining their antimicrobial activity. nih.govresearchgate.net Specifically, the total energy (Te) and the energy of the lowest unoccupied molecular orbital (LUMO) have been identified as significant descriptors in the developed QSAR models. nih.govresearchgate.net
The following interactive data table summarizes the influence of various molecular descriptors on the antibacterial activity of a series of benzoylaminobenzoic acid derivatives, which can be considered analogs for the purpose of understanding the QSAR of this compound.
| Molecular Descriptor | Influence on Antibacterial Activity | Rationale | Source |
|---|---|---|---|
| Hydrophobicity (log P) | Positive | Enhanced ability to cross bacterial cell membranes. | nih.gov |
| Molar Refractivity (MR) | Positive | Relates to the volume of the molecule and its polarizability, affecting binding to the target enzyme. | nih.gov |
| Aromaticity | Positive | Contributes to favorable binding interactions with the active site of the target enzyme. | nih.gov |
| Presence of -OH group on the nucleus | Positive | May participate in hydrogen bonding interactions within the enzyme's active site. | nih.gov |
| Presence of Heteroatoms (N, O, S) at R1 position | Negative | May introduce unfavorable electronic or steric effects that hinder binding. | nih.gov |
| Total Energy (Te) | Positive (in some models) | Reflects the overall stability and electronic nature of the molecule. | nih.govresearchgate.net |
| LUMO Energy | Positive (in some models) | Relates to the electron-accepting ability of the molecule, which can be important for interactions with the biological target. | nih.govresearchgate.net |
These findings collectively suggest that for derivatives of this compound, modifications aimed at increasing lipophilicity and incorporating specific hydrogen-bonding moieties, while carefully considering the electronic properties, are likely to yield compounds with improved biological activity. The predictive power of such QSAR models is invaluable for the rational design of new and more potent derivatives.
Molecular Targets and Mechanisms of Action for 4 2 Methyl 3 Furoyl Amino Benzoic Acid Derivatives
Enzyme Inhibition Studies
The primary mechanism of action explored for derivatives based on the aminobenzoic acid scaffold, to which 4-[(2-methyl-3-furoyl)amino]benzoic acid belongs, is enzyme inhibition. These compounds have been systematically evaluated against several key enzyme families implicated in a range of pathologies.
Cholinesterase inhibitors are critical for the management of neurodegenerative conditions like Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. nih.gov Research into aminobenzoic acid derivatives has revealed their potential as cholinesterase inhibitors. researchgate.net
A series of 2-, 3-, and 4-aminobenzoic acid derivatives were synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Within this series, certain compounds demonstrated significant inhibitory potential. For instance, one derivative showed the highest inhibition against AChE with an IC50 value of 1.66 ± 0.03 µM, while another was most potent against BChE with an IC50 of 2.67 ± 0.05 µM. researchgate.net
Further studies on related benzohydrazide (B10538) derivatives, which share structural similarities, have also shown dual inhibition of both AChE and BChE, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.gov In many cases, these derivatives exhibited a preference for AChE inhibition. nih.gov The synthesis of 3-(dialkylamino)-2-hydroxypropyl 4-[(alkoxycarbonyl)amino]benzoates has also been a strategy to develop new cholinesterase inhibitors. mdpi.com Additionally, the condensation of 9-aminoalkyl-tetrahydroacridines with activated 4-fluorobenzoic acid has yielded potent cholinesterase inhibitors, with some derivatives showing IC50 values comparable to the drug tacrine (B349632) and high selectivity for AChE. nih.gov
The inhibitory activity of these compounds is often reversible, involving non-covalent interactions within the enzyme's active site. nih.gov For example, a series of (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones, derived from cinnamic acid, which has structural parallels to the furoyl moiety, displayed AChE inhibition constants (Ki) ranging from 2 to 198 µM. nih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Aminobenzoic Acid and Related Derivatives
| Compound Type | Target Enzyme | Inhibition (IC50/Ki) | Selectivity |
|---|---|---|---|
| Aminobenzoic acid derivative | AChE | IC50: 1.66 µM researchgate.net | - |
| Aminobenzoic acid derivative | BChE | IC50: 2.67 µM researchgate.net | - |
| Benzohydrazide derivatives | AChE | IC50: 44-100 µM nih.gov | Preferential for AChE |
| Benzohydrazide derivatives | BChE | IC50: from 22 µM nih.gov | - |
| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | AChE | Ki: 2-198 µM nih.gov | - |
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.net Derivatives of aminobenzoic acid, particularly those modified to include a sulfonamide group, have been extensively studied as inhibitors of various human (h) CA isoforms.
Studies on sulfonamide derivatives have shown potent inhibition of several hCA isoforms. nih.gov For instance, a series of sulfonamides incorporating mono-, bi-, and tricyclic imide moieties demonstrated inhibition constants (Ki) against hCA I ranging from 49 to >10,000 nM. nih.gov The physiologically dominant hCA II was significantly inhibited by most of these compounds, with Ki values between 2.4 and 4515 nM. nih.gov The tumor-associated isoforms hCA IX and hCA XII were also targeted, with Ki values in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. nih.gov
In another study, a series of 2/3/4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]benzenesulfonamides showed low nanomolar inhibitory activity against the tumor-associated hCA IX and XII isoforms. researchgate.net Specifically, the inhibition constants for hCA IX were in the range of 1.0-15.6 nM, and for hCA XII, they were between 2.8-53.8 nM. researchgate.net These compounds showed discrete selectivity for the tumor-associated isoforms over the widespread cytosolic isoforms hCA I (Ki: 146-816 nM) and hCA II (Ki: 101-728 nM). researchgate.net
The derivatization of 7-amino-3,4-dihydroquinolin-2(1H)-one, including through condensation with substituted benzoic acids, yielded compounds that were most effective against hCA IX, with Ki values ranging from 243.6 to 2785.6 nM, while being weak inhibitors of hCA I and II. nih.gov
Table 2: Carbonic Anhydrase Inhibitory Activity (Ki) of Selected Derivative Classes
| Derivative Class | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
|---|---|---|---|---|
| Sulfonamides with imide moieties nih.gov | 49 - >10,000 | 2.4 - 4515 | 9.7 - 7766 | 14 - 316 |
| Isatin-based sulfonamides researchgate.net | 146 - 816 | 101 - 728 | 1.0 - 15.6 | 2.8 - 53.8 |
A comprehensive review of the scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its direct derivatives against neuraminidase, HCV NS5b RNA polymerase, or dihydrofolate reductase (DHFR). While the broader aminobenzoic acid scaffold is of interest in medicinal chemistry, research has predominantly focused on the targets detailed in the preceding sections.
Receptor Binding and Modulation Mechanisms (e.g., G Protein-Coupled Receptors)
There is currently no available research in the public domain that specifically details the binding or modulation mechanisms of this compound or its derivatives with any G Protein-Coupled Receptors (GPCRs) or other receptor families. The primary focus of existing research has been on enzyme inhibition.
Nucleic Acid Interactions (e.g., DNA nuclease-like activity, intercalation)
A thorough search of scientific databases and literature reveals no specific investigations into the interactions of this compound or its derivatives with nucleic acids. Consequently, there is no reported evidence of DNA nuclease-like activity or intercalation for this class of compounds.
Elucidation of Intracellular Signaling Pathway Modulation
At present, there are no published studies that elucidate the effects of this compound or its derivatives on specific intracellular signaling pathways. The mechanism of action, as currently understood from available research, is centered on direct enzyme inhibition rather than modulation of signaling cascades.
Future Perspectives in Research and Applications of 4 2 Methyl 3 Furoyl Amino Benzoic Acid
Design and Synthesis of Advanced Analogs with Optimized Biological Profiles
The future of research on 4-[(2-methyl-3-furoyl)amino]benzoic acid is heavily reliant on the principles of medicinal chemistry, particularly the design and synthesis of advanced analogs to optimize biological activity. The parent compound serves as a foundational scaffold, from which new molecules can be developed through systematic structural modifications. The primary goal of this approach is to enhance potency, improve selectivity for biological targets, and refine pharmacokinetic properties.
Structure-Activity Relationship (SAR) studies are central to this effort. Such studies investigate how specific changes to the molecule's structure affect its biological function. Key areas for modification on the this compound scaffold include:
The Benzoic Acid Ring: Altering the substitution pattern or replacing the ring with other aromatic or heteroaromatic systems can significantly impact target binding and molecular properties. For instance, the isomeric position of the furoylamino group, such as in 2-[(2-methyl-3-furoyl)amino]benzoic acid, can drastically alter the molecule's three-dimensional shape and its interaction with biological targets. tandfonline.com
The Furan (B31954) Moiety: Modifications to the furan ring, such as changing the position of the methyl group or introducing other substituents, can fine-tune electronic and steric properties.
The Amide Linker: The amide bond is crucial for the molecule's structural integrity, but it can be replaced with bioisosteres like thioureas, as seen in the analog 4-((((3-methyl-2-furoyl)amino)carbothioyl)amino)benzoic acid, to explore different hydrogen bonding patterns and conformational flexibility. nih.gov
Synthetic strategies for creating these analogs typically involve multi-step processes. A common approach is the conversion of a substituted benzoic acid derivative into a more reactive form, such as an acid chloride. nih.gov This intermediate can then be reacted with a variety of amines or other nucleophiles to generate a library of diverse analogs for biological screening. nih.gov The development of more complex derivatives, like 4-[(4-tert-butyl-3-(2-methyl-3-furoyl)-2(3h)-thienylidene)amino]benzoic acid, showcases how significant alterations can be made to the core structure to explore new chemical space. researchgate.net
| Analog Name | Key Structural Modification | Potential Impact |
|---|---|---|
| 2-[(2-Methyl-3-furoyl)amino]benzoic acid | Isomeric change (ortho-substitution vs. para) | Altered 3D conformation and target binding |
| 4-((((3-Methyl-2-furoyl)amino)carbothioyl)amino)benzoic acid | Replacement of amide linker with a thiourea (B124793) group | Modified hydrogen bonding capacity and flexibility |
| 4-[(4-tert-butyl-3-(2-methyl-3-furoyl)-2(3h)-thienylidene)amino]benzoic acid | Complex modification incorporating a thienylidene ring | Significant change in overall structure and properties |
Development of Multi-Targeting Agents and Hybrid Molecules
The complexity of diseases such as cancer and neurodegenerative disorders, which often involve multiple biological pathways, has driven interest in therapeutic agents that can modulate more than one target simultaneously. The this compound scaffold is a promising starting point for the design of such multi-targeting agents.
One successful strategy involves the rational design of molecules that can fit into the binding sites of two or more related proteins. For example, research on other benzoic acid-based scaffolds has led to the development of dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. researchgate.net In this work, a 2,5-substituted benzoic acid core was specifically designed to achieve equipotent binding to both targets, demonstrating the potential of this chemical class for creating multi-modal inhibitors. researchgate.net
Another powerful approach is molecular hybridization, which involves covalently linking two or more distinct pharmacophores (active molecular fragments) to create a single hybrid molecule. google.com This strategy aims to combine the therapeutic effects of the parent molecules or to produce novel activities. For instance, one could envision a hybrid molecule where the this compound moiety is linked to another compound known to inhibit a different, but complementary, disease-related target. The synthesis of such hybrids often involves standard coupling reactions to connect the different pharmacophoric units through a stable linker. google.com Research into cinnamic acid-amino acid hybrids has shown this to be a viable strategy for creating multi-target agents for inflammation and neurodegenerative diseases. google.com
Exploration of Potential in Agrochemical and Materials Science Applications
Beyond the pharmaceutical realm, the structural features of this compound suggest potential applications in other scientific and industrial fields, notably agrochemicals and materials science.
Agrochemicals: The furan ring is a known pharmacophore in various natural and synthetic compounds with pesticidal properties. nih.gov Furan and its derivatives have been widely applied as fungicides and nematicides. researchgate.net The furan ring in natural limonoids, for instance, is critical for their insecticidal activity. nih.gov By modifying the furan moiety and other parts of the this compound structure, it may be possible to develop novel, selective, and environmentally-friendlier pesticides.
Materials Science: The compound possesses structural motifs—an aromatic carboxylic acid and an amide linkage—that are fundamental building blocks for high-performance polymers. Aminobenzoic acids are used as monomers in the synthesis of polymers like polyamides and polyanilines. researchgate.netresearchgate.net The rigid aromatic rings and the hydrogen-bonding capability of the amide group could be exploited to create polymers with high thermal stability and mechanical strength, similar to aramids. Furthermore, benzoic acid derivatives are being investigated for their utility in advanced manufacturing, such as forming self-assembled monolayers (SAMs) that can act as inhibitors in area-selective atomic layer deposition (AS-ALD) for the fabrication of semiconductors. nih.gov The unique combination of the furan and aminobenzoic acid components could lead to novel polymers or functional materials with tailored electronic, thermal, or surface properties.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The process of discovering and optimizing new molecules is being revolutionized by artificial intelligence (AI) and machine learning (ML). researchgate.netstudysmarter.co.uk These computational tools can dramatically accelerate research into derivatives of this compound by making the design-synthesis-test cycle more efficient and predictive.
Key applications of AI/ML in this context include:
De Novo Drug Design: Generative AI models can design novel molecules from scratch that are optimized for specific properties. bohrium.com These models can be trained on existing chemical data to "learn" the rules of chemical structure and bonding, allowing them to propose new analogs of the parent compound that are predicted to have superior activity or selectivity.
Predictive Modeling and Virtual Screening: ML algorithms can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of a hypothetical compound based solely on its chemical structure, allowing researchers to prioritize which analogs to synthesize and test. bohrium.com This process of virtual screening can rapidly evaluate thousands or even millions of potential molecules, saving significant time and resources. researchgate.net
Target Identification and Validation: AI platforms can integrate and analyze vast amounts of biological data from scientific literature, genomic databases, and clinical trials to identify and validate new potential biological targets for a given compound scaffold. nih.gov For example, AI tools like AlphaFold, which can predict the 3D structure of proteins with high accuracy, provide crucial information for structure-based drug design. nih.govresearchgate.net
| AI/ML Application | Function in Compound Discovery |
|---|---|
| Generative Models | Designs novel analogs with optimized properties (de novo design). bohrium.com |
| Predictive QSAR Models | Forecasts the biological activity of unsynthesized molecules. bohrium.com |
| Virtual Screening | Rapidly screens large compound libraries for potential hits. researchgate.net |
| Knowledge Graphs | Identifies new biological targets by analyzing vast datasets. nih.gov |
| Protein Structure Prediction (e.g., AlphaFold) | Enables structure-based design of new molecules. researchgate.net |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-[(2-Methyl-3-furoyl)amino]benzoic acid, and how do reaction conditions (e.g., temperature, catalysts) influence yield?
- Methodological Answer: Synthesis typically involves coupling 2-methyl-3-furoyl chloride with 4-aminobenzoic acid under basic conditions. Reaction optimization may include varying solvents (e.g., DMF or THF), temperature (45–80°C), and catalysts (e.g., DMAP). Yield improvements can be monitored via HPLC or NMR purity analysis . For multi-step routes, intermediate purification (e.g., column chromatography) is critical to minimize side reactions .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer:
- 1H/13C NMR : Assign peaks for the furoyl moiety (δ 6.5–7.5 ppm for aromatic protons) and benzoic acid core (δ 8.0–8.5 ppm for COOH proton).
- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H bend at ~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .
Q. How can solubility and stability challenges be addressed during formulation for biological assays?
- Methodological Answer: Solubility screening in DMSO (for stock solutions) followed by dilution in PBS (pH 7.4) is standard. Stability studies under varying pH (3–9) and temperatures (4–37°C) using UV-Vis or LC-MS can identify degradation pathways. Co-solvents (e.g., cyclodextrins) or salt formation (e.g., sodium salt of the carboxylic acid) may enhance aqueous stability .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer: A 2³ factorial design can evaluate factors like temperature (X₁), catalyst concentration (X₂), and solvent polarity (X₃). Response variables (yield, purity) are analyzed via ANOVA to identify significant interactions. For example, high catalyst concentration (X₂) and polar solvents (X₃) may synergistically improve yield by accelerating acylation .
Q. What strategies resolve discrepancies in observed biological activity (e.g., enzyme inhibition vs. cellular assays)?
- Methodological Answer: Contradictions may arise from off-target effects or assay conditions.
- Dose-Response Curves : Compare IC50 values across assays (e.g., purified enzyme vs. cell lysate).
- Metabolic Stability : Assess compound degradation in cell media using LC-MS.
- Computational Docking : Identify binding site accessibility differences between isolated enzymes and cellular environments .
Q. How is computational modeling applied to predict interactions with biological targets (e.g., kinases)?
- Methodological Answer:
- Molecular Dynamics (MD) : Simulate ligand-protein binding over 100 ns to assess stability of hydrogen bonds (e.g., between the amide group and kinase active site).
- QSAR Models : Corporate substituent effects (e.g., methyl group on the furoyl ring) to predict activity against homologous targets .
Q. What in vitro assays are recommended for evaluating its potential as an anti-inflammatory agent?
- Methodological Answer:
- COX-1/COX-2 Inhibition : Measure IC50 via fluorometric kits.
- NF-κB Luciferase Reporter Assay : Quantify suppression in LPS-stimulated macrophages.
- Cytokine Profiling (ELISA) : Assess IL-6/TNF-α reduction in primary cells .
Q. How can degradation products be analyzed to ensure batch consistency in long-term studies?
- Methodological Answer: Accelerated stability testing (40°C/75% RH for 6 months) with LC-HRMS identifies major degradation products (e.g., hydrolyzed amide bond forming 4-aminobenzoic acid). Forced degradation under acidic/oxidative conditions followed by mass fragmentation mapping confirms pathways .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
